

Physical and chemical properties of 2-Amino-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-1H-pyrrole-3-carbonitrile

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An In-depth Technical Guide to the Physical and Chemical Properties of **2-Amino-1H-pyrrole-3-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound featuring a pyrrole ring substituted with both an amino and a nitrile functional group. This arrangement of functional groups makes it a versatile building block, or "scaffold," in medicinal chemistry and materials science. The electron-rich pyrrole core, combined with the nucleophilic amino group and the electrophilic nitrile group, provides multiple reactive sites for chemical modification.

In recent years, derivatives of this compound have garnered significant attention as potential therapeutic agents, particularly as inhibitors of metallo- β -lactamases (MBLs).^{[1][2][3]} MBLs are enzymes produced by certain bacteria that confer resistance to a broad range of β -lactam antibiotics, including last-resort carbapenems.^[4] The development of effective MBL inhibitors is a critical strategy to combat the growing threat of antibiotic resistance.^{[4][5]} This guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of **2-Amino-1H-pyrrole-3-carbonitrile**, along with relevant experimental protocols and its role in drug development.

Physical and Chemical Properties

Quantitative data for the parent compound **2-Amino-1H-pyrrole-3-carbonitrile** is primarily based on computational predictions, as extensive experimental characterization is not widely available in the literature. The data for derivatives, where available, is provided for context.

Table 1: Physical and Chemical Properties of **2-Amino-1H-pyrrole-3-carbonitrile**

| Property | Value | Source |
|--------------------------------|--|--------|
| IUPAC Name | 2-amino-1H-pyrrole-3-carbonitrile | [6] |
| Molecular Formula | C ₅ H ₅ N ₃ | [6] |
| Molecular Weight | 107.11 g/mol | [6] |
| CAS Number | 755753-61-8 | [6] |
| Appearance | Solid (predicted) | - |
| Melting Point | >300 °C (for 2-amino-5-chloro derivative) | [7] |
| Boiling Point | 393.4 ± 27.0 °C at 760 mmHg (Predicted) | - |
| Density | 1.29 ± 0.1 g/cm ³ (Predicted) | - |
| pKa | 17.43 ± 0.50 (Predicted) | - |
| LogP (XLogP3-AA) | 0.6 | [6] |
| Topological Polar Surface Area | 65.6 Å ² | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 1 | [6] |

Spectroscopic Properties

Detailed experimental spectra for the parent compound are not readily available. The following data is predicted based on the known spectroscopic behavior of pyrrole derivatives and general

principles of spectroscopy.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 2: Predicted Spectroscopic Data for **2-Amino-1H-pyrrole-3-carbonitrile**

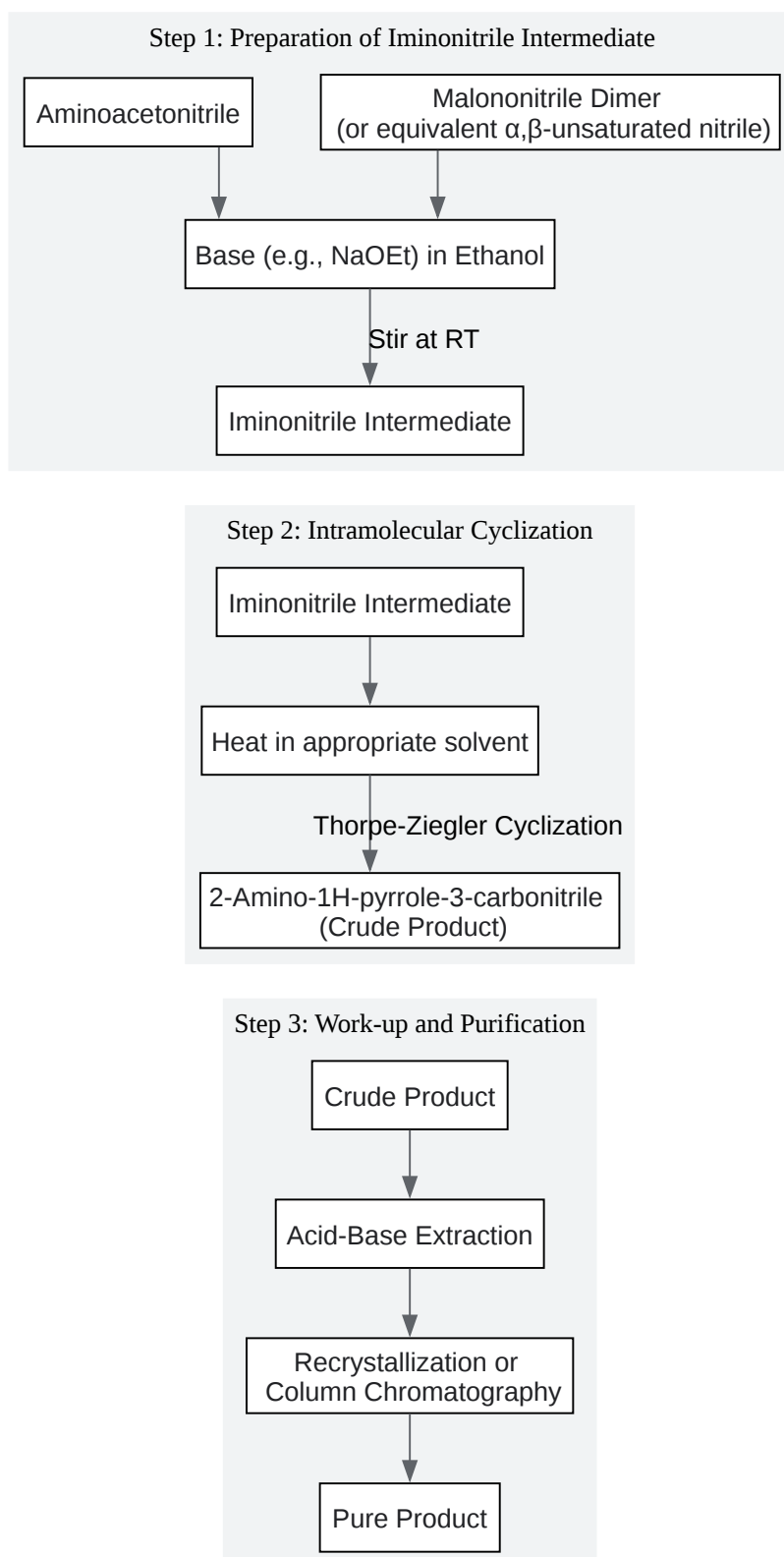
| Spectroscopy | Predicted Data |
|---------------------------|--|
| ¹ H NMR | δ ~7.5-8.0 ppm (br s, 1H, N1-H), δ ~6.5-6.8 ppm (m, 1H, H5), δ ~5.8-6.2 ppm (m, 1H, H4), δ ~4.0-5.0 ppm (br s, 2H, NH ₂) |
| ¹³ C NMR | δ ~150-155 ppm (C2), δ ~120-125 ppm (C5), δ ~115-120 ppm (C≡N), δ ~105-110 ppm (C4), δ ~85-90 ppm (C3) |
| FT-IR (cm ⁻¹) | ~3450-3200 (N-H stretch, primary amine and pyrrole), ~3100-3000 (aromatic C-H stretch), ~2230-2210 (C≡N stretch), ~1650-1550 (C=C stretch, aromatic), ~1300-1200 (C-N stretch) |
| Mass Spectrometry (EI) | Expected [M] ⁺ at m/z = 107. Key fragments may include loss of HCN (m/z = 80) and subsequent ring fragmentation. [8] |

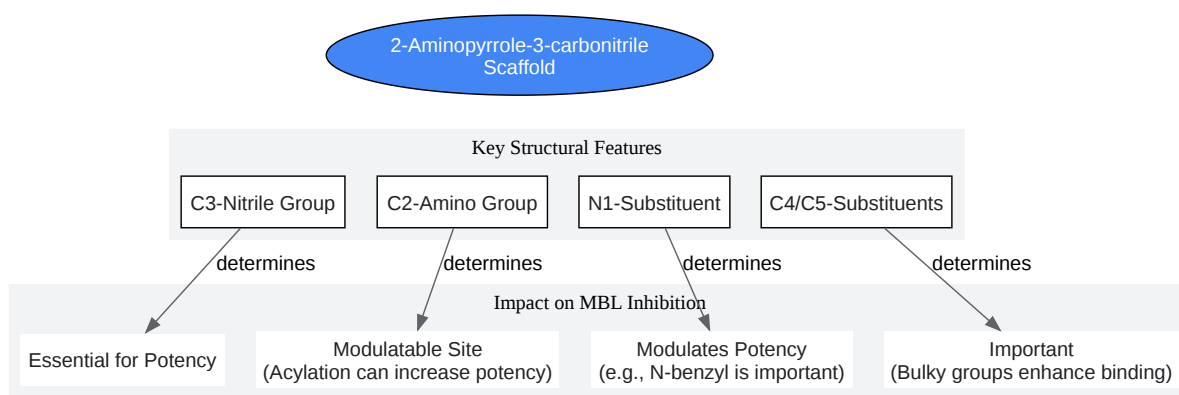
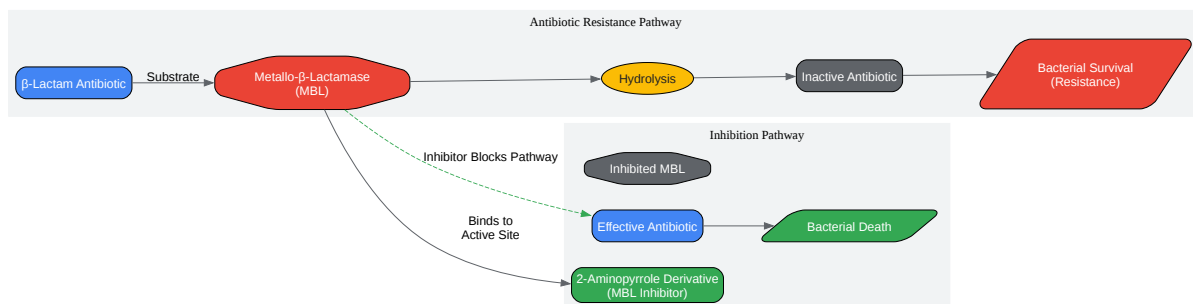
Experimental Protocols

Synthesis Protocol: Thorpe-Ziegler Cyclization

A common and effective method for synthesizing substituted 2-aminopyrrole-3-carbonitriles involves the reaction of an α-aminoacetonitrile with a compound containing an activated methylene group, such as malononitrile, often proceeding via a Thorpe-Ziegler type cyclization. The following is a representative protocol adapted from general procedures for similar compounds.[\[11\]](#)[\[12\]](#)

Workflow for Synthesis





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- To cite this document: BenchChem. [Physical and chemical properties of 2-Amino-1H-pyrrole-3-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322458#physical-and-chemical-properties-of-2-amino-1h-pyrrole-3-carbonitrile]

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